methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate
Description
Methyl 4-{2-[5-(benzyloxy)-2-methyl-4-oxo-1,4-dihydropyridin-1-yl]acetamido}benzoate is a synthetic small-molecule compound featuring a 1,4-dihydropyridinone core substituted with a benzyloxy group at position 5 and a methyl group at position 2. The dihydropyridinone ring is linked via an acetamide bridge to a methyl benzoate moiety (position 4 of the benzoate). This structure combines lipophilic (benzyloxy, methyl benzoate) and hydrogen-bonding (amide, carbonyl) functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 4-[[2-(2-methyl-4-oxo-5-phenylmethoxypyridin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5/c1-16-12-20(26)21(30-15-17-6-4-3-5-7-17)13-25(16)14-22(27)24-19-10-8-18(9-11-19)23(28)29-2/h3-13H,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRVVNWVHGKRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=CC=C(C=C2)C(=O)OC)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Compounds with Heterocyclic Variations
Compounds in , such as N-(3-cyano-7-(tetrahydrofuran-3-yl-oxy)-4-(7-(trifluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide, replace the dihydropyridinone core with quinoline or indoline systems. These analogs differ in:
- Substituent diversity : The tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene groups in compounds prioritize solubility and target engagement (e.g., GPCR modulation) over the methyl benzoate’s lipophilicity .
Functional Group Impact on Bioactivity
- Benzyloxy group : Common in both the target compound and BF37401, this group likely contributes to π-π stacking interactions in protein binding pockets.
- Methyl vs. trifluoromethyl: The methyl group in the target compound’s dihydropyridinone core may reduce steric hindrance compared to bulkier substituents, favoring enzyme active-site penetration.
- Amide linkage : Present in all compared compounds, this group facilitates hydrogen bonding with biological targets, a critical feature for inhibitor design .
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